molecular formula C9H10O3 B12305331 1-(3,5-Dihydroxyphenyl)propan-2-one CAS No. 15580-07-1

1-(3,5-Dihydroxyphenyl)propan-2-one

Cat. No.: B12305331
CAS No.: 15580-07-1
M. Wt: 166.17 g/mol
InChI Key: RDFDQSKPVOIWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dihydroxyphenyl)propan-2-one is a phenolic ketone featuring a propan-2-one backbone substituted with a 3,5-dihydroxyphenyl group. Its molecular formula is C₉H₁₀O₃, with a molecular weight of 166.17 g/mol (inferred from structural analogs like 1-(3,4-dihydroxyphenyl)propan-2-one ).

Properties

CAS No.

15580-07-1

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-(3,5-dihydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H10O3/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5,11-12H,2H2,1H3

InChI Key

RDFDQSKPVOIWGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dihydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the condensation of 3,5-dihydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3,5-Dihydroxyphenyl)propan-2-one may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the removal of impurities and by-products to ensure the purity of the final product.

Chemical Reactions Analysis

Functional Group Analysis

  • Ketone group (propan-2-one): Vulnerable to nucleophilic attack, reduction, or condensation.

  • Hydroxyl groups (3,5-dihydroxyphenyl): Can participate in substitution, oxidation, or polymerization.

Nucleophilic Addition

The ketone group may react with nucleophiles (e.g., Grignard reagents, alcohols, or amines) to form substituted alcohols or imines. For example:

  • Mechanism : Nucleophilic attack on the carbonyl carbon.

  • Potential Products : Secondary alcohols (if reduced) or β-hydroxy ketones (if not reduced).

Reduction

Reduction of the ketone to a secondary alcohol:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Product : 1-(3,5-Dihydroxyphenyl)propan-2-ol.

Oxidation

Oxidation of hydroxyl groups or the ketone:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Potential Products : Quinones (from hydroxyl groups) or carboxylic acids (from ketone oxidation).

Substitution Reactions

  • Electrophilic substitution : The hydroxyl groups activate the aromatic ring, but the ketone’s electron-withdrawing effect may hinder substitution.

  • Nucleophilic aromatic substitution : Possible at positions adjacent to hydroxyl groups under strongly basic conditions.

Polymerization or Cross-Linking

Hydroxyl groups may participate in condensation reactions (e.g., with aldehydes) to form resins or cross-linked structures.

Comparison with Structurally Similar Compounds

Compound Key Structural Features Reported Reactions
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-oneDihydroxyphenyl + ethylamino groupOxidation, reduction, substitution
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one Chlorinated phenyl + ketonePotential substitution (halogen replacement)
Flavan-3-ol catabolites Diphenylpropan-2-ol structureReductive cleavage, oxidation, decarboxylation

Research Gaps and Limitations

The provided sources lack direct experimental data on 1-(3,5-Dihydroxyphenyl)propan-2-one . Insights are inferred from analogous compounds and general organic chemistry principles. For example:

  • Friedel-Crafts reactions (e.g., acylation/alkylation) are documented for similar phenolic ketones , but no evidence exists for this compound.

  • Biological activity (e.g., antioxidant properties) is suggested for structurally related molecules , but not explicitly confirmed here.

Recommendations for Future Research

  • Synthetic Studies : Explore nucleophilic addition or reduction pathways using standard reagents.

  • Polymer Chemistry : Investigate cross-linking reactions with aldehydes or epoxides.

  • Biological Screening : Test for antioxidant, enzyme-inhibitory, or antimicrobial properties.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
Research has shown that 1-(3,5-Dihydroxyphenyl)propan-2-one exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals makes it a potential candidate for developing supplements aimed at reducing oxidative damage in cells .

Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, suggesting its potential use in developing natural preservatives for food and pharmaceuticals .

Tyrosinase Inhibition
1-(3,5-Dihydroxyphenyl)propan-2-one is noted for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property is particularly relevant in dermatology for treating hyperpigmentation disorders and in cosmetic formulations aimed at skin lightening .

Food Science Applications

Natural Preservative
Due to its antimicrobial properties, 1-(3,5-Dihydroxyphenyl)propan-2-one can serve as a natural preservative in food products. Its efficacy against spoilage microorganisms can extend the shelf life of various food items without the need for synthetic preservatives .

Flavoring Agent
The compound is also explored as a flavoring agent due to its pleasant aroma profile. Its incorporation into food products can enhance flavor while providing health benefits associated with its antioxidant properties .

Biochemical Research

Metabolic Studies
In biochemical research, 1-(3,5-Dihydroxyphenyl)propan-2-one is used to study metabolic pathways involving polyphenols. It plays a role in understanding how gut microbiota metabolize dietary polyphenols, which can influence human health through various mechanisms .

Cell Culture Studies
The compound is utilized in cell culture studies to assess its effects on cell viability and proliferation. Researchers investigate its potential protective effects against oxidative stress and its role in promoting cell survival under adverse conditions .

Case Studies

Study Focus Findings Reference
Antioxidant ActivityDemonstrated significant free radical scavenging ability, indicating potential health benefits.
Antimicrobial EfficacyInhibited growth of several bacterial strains; potential as a natural preservative.
Tyrosinase InhibitionEffective in reducing melanin production; implications for skin lightening treatments.
Metabolic PathwaysInfluences gut microbiota metabolism of polyphenols; important for dietary health studies.

Mechanism of Action

The mechanism of action of 1-(3,5-Dihydroxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Cell Signaling: It may modulate cell signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to 1-(3,5-Dihydroxyphenyl)propan-2-one, differing in substituent positions, functional groups, or chain length. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparative Analysis of 1-(3,5-Dihydroxyphenyl)propan-2-one and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) pKa Density (g/cm³)
1-(3,5-Dihydroxyphenyl)propan-2-one C₉H₁₀O₃ 166.17* 3,5-dihydroxyphenyl, ketone N/A ~9.7† ~1.14†
1-(3,4-Dihydroxyphenyl)propan-2-one C₉H₁₀O₃ 166.17 3,4-dihydroxyphenyl, ketone 371.5 (predicted) 9.77 ± 0.10 1.142 ± 0.06
1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one C₁₀H₁₀Cl₂O₂ 233.09 3,5-Cl, 4-OH, methyl, ketone N/A N/A N/A
1-(3,5-Dihydroxyphenyl)heptan-2-one C₁₃H₁₈O₃ 222.28 3,5-dihydroxyphenyl, heptanone N/A N/A N/A
(2E)-1-(3,5-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one C₁₆H₁₄O₄ 270.28 3,5-OH, 4-OCH₃, α,β-unsaturated ketone N/A N/A N/A

*Inferred from isomer data ; †Estimated based on structural similarity to 3,4-isomer .

Structural Isomers: Hydroxyl Position Effects

  • 1-(3,4-Dihydroxyphenyl)propan-2-one (CAS 2503-44-8): This isomer has hydroxyl groups at the 3 and 4 positions. The closer proximity of the hydroxyl groups enhances intramolecular hydrogen bonding, increasing acidity (pKa ~9.77) compared to the 3,5-isomer (estimated pKa ~9.7). The 3,4-isomer’s higher boiling point (371.5°C predicted) and density (1.142 g/cm³) suggest stronger intermolecular interactions .

Halogenated Derivatives

  • 1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one (CAS 124500-38-5): Chlorine atoms at the 3 and 5 positions increase molecular weight (233.09 g/mol) and electron-withdrawing effects, likely reducing solubility in aqueous media. The methyl group on the ketone backbone adds steric bulk, which may hinder reactivity .

Chain-Length Variants

  • 1-(3,5-Dihydroxyphenyl)heptan-2-one (CAS 15601-09-9): The extended heptanone chain increases lipophilicity (molecular weight 222.28 g/mol), making it more suitable for lipid-rich environments. This contrasts with the shorter propan-2-one backbone of the parent compound, which favors aqueous solubility .

Functional Group Modifications

  • (2E)-1-(3,5-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: The α,β-unsaturated ketone introduces conjugation, enhancing UV absorption properties.

Biological Activity

1-(3,5-Dihydroxyphenyl)propan-2-one, also known as dihydroxyacetophenone, is a phenolic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antioxidant, anticancer, and antimicrobial properties, supported by case studies and detailed research findings.

Chemical Structure and Properties

1-(3,5-Dihydroxyphenyl)propan-2-one features a phenolic structure with two hydroxyl groups at the 3 and 5 positions of the aromatic ring. This structural configuration is crucial for its biological activity, particularly in modulating oxidative stress and influencing cellular pathways.

Antioxidant Activity

Research indicates that 1-(3,5-Dihydroxyphenyl)propan-2-one exhibits significant antioxidant properties. The presence of hydroxyl groups enhances its ability to scavenge free radicals and reduce oxidative stress in various biological systems.

  • Mechanism of Action : The compound's antioxidant activity is primarily due to the donation of hydrogen atoms from hydroxyl groups, which neutralizes reactive oxygen species (ROS) .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
1-(3,5-Dihydroxyphenyl)propan-2-one8525
Ascorbic Acid9510
Quercetin9020

Anticancer Activity

The anticancer potential of 1-(3,5-Dihydroxyphenyl)propan-2-one has been explored in various studies. Notably, it has shown efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : Goel et al. (2020) demonstrated that dihydroxyacetophenone induced apoptosis in human non-small cell lung carcinoma cells via ROS-independent pathways. The study highlighted the compound's ability to downregulate anti-apoptotic proteins like Bcl-xl while upregulating pro-apoptotic factors .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)30Induction of apoptosis
A549 (Lung Cancer)40Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)35Downregulation of Bcl-xl and p53

Antimicrobial Activity

1-(3,5-Dihydroxyphenyl)propan-2-one also exhibits antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

  • Research Findings : A study by Yang et al. (2023) reported that the compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than conventional antibiotics .

Table 3: Antimicrobial Efficacy

PathogenMIC (µg/mL)Comparison with Vancomycin
MRSA816
Enterococcus faecium4>32

Q & A

Basic: What spectroscopic techniques are recommended for structural confirmation of 1-(3,5-Dihydroxyphenyl)propan-2-one, and how should data be interpreted?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}-NMR to identify aromatic protons (δ 6.0–7.1 ppm for dihydroxyphenyl groups) and methyl/methylene signals (δ 2.9–3.2 ppm for the propanone chain). For example, a triplet at δ 2.936 ppm corresponds to the CH2_2 group adjacent to the ketone .
  • Mass Spectrometry (ESI-MS): Look for the molecular ion peak [M+H]+^+ at m/z 179.2 (calculated for C9_9H10_{10}O3_3). Fragmentation patterns can confirm the loss of hydroxyl or ketone groups .
  • Infrared (IR) Spectroscopy: Strong absorption bands near 1650–1700 cm1^{-1} indicate the carbonyl group, while broad peaks around 3200–3500 cm1^{-1} confirm phenolic -OH groups .

Basic: What synthetic routes are reported for 1-(3,5-Dihydroxyphenyl)propan-2-one, and what are their limitations?

Answer:

  • Friedel-Crafts Acylation: React 3,5-dihydroxybenzene with acetone in the presence of Lewis acids (e.g., AlCl3_3). Challenges include regioselectivity due to competing hydroxyl group activation .
  • Demethylation of Methoxy Derivatives: Start with 1-(3,5-dimethoxyphenyl)propan-2-one (boiling point: 340°C) and use BBr3_3 for demethylation. Purity issues may arise from incomplete deprotection .
  • Limitations: Low yields (30–50%) due to side reactions; purification requires column chromatography or recrystallization .

Advanced: How can computational modeling predict physicochemical properties, and how do results compare with experimental data?

Answer:

  • LogD Prediction: Tools like JChem calculate LogD (e.g., ~3.04 at pH 5.5), which correlates with solubility. Experimentally, the compound’s density is ~1.14 g/cm3^3, aligning with predicted hydrophobicity .
  • Boiling Point Discrepancies: Predicted boiling points vary (e.g., 371.5°C vs. experimental 340°C). Use group contribution methods (e.g., Joback) with corrections for hydrogen bonding .
  • Validation: Cross-check computed InChIKey (e.g., JFWTZKQUFCDLNG) with PubChem data to ensure model accuracy .

Advanced: How should researchers resolve contradictions in reported melting points or solubility data?

Answer:

  • Source Verification: Compare data from peer-reviewed journals (e.g., Molecules ) vs. predictive databases. For example, experimental melting points may differ due to polymorphic forms.
  • Reproducibility Testing: Recrystallize the compound in solvents like ethanol/water and measure thermal properties via DSC. Discrepancies >5°C suggest impurities or crystallization artifacts .
  • Statistical Analysis: Use ANOVA to assess variability across studies, ensuring sample purity (>95%) via HPLC .

Advanced: What strategies mitigate challenges in analyzing metabolic byproducts of this compound?

Answer:

  • LC-MS/MS Profiling: Track hydroxylated metabolites (e.g., [M+16]+^+ for hydroxyl addition). For example, [1-(3,5-dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate has been identified as a potential metabolite .
  • Enzymatic Assays: Incubate with liver microsomes (e.g., human CYP450 isoforms) to simulate oxidative metabolism. Use negative controls to distinguish artifactual peaks .
  • Data Interpretation: Apply metabolomics software (e.g., XCMS) to align retention times and fragment patterns with reference libraries .

Basic: How does the presence of hydroxyl groups influence the compound’s reactivity in aqueous solutions?

Answer:

  • Acidity: The pKa of phenolic -OH groups is ~9.77, making the compound prone to deprotonation at physiological pH. This enhances solubility but may complicate column retention in HPLC .
  • Oxidative Stability: Hydroxyl groups increase susceptibility to autoxidation. Store solutions under inert gas (N2_2) and add antioxidants like BHT .

Advanced: How do substituent positions affect crystallographic packing in derivatives?

Answer:

  • X-ray Diffraction: In derivatives like (2E)-1-(3,5-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, intramolecular hydrogen bonds (O-H···O) stabilize planar conformations, influencing crystal density (~1.35 g/cm3^3) .
  • Substituent Effects: Methoxy groups reduce packing efficiency compared to hydroxyl groups, as seen in lattice parameter differences (e.g., 8.2 Å vs. 7.9 Å unit cell edges) .

Advanced: What validation protocols ensure purity when using this compound as a pharmaceutical reference standard?

Answer:

  • HPLC-UV/HRMS: Use a C18 column (gradient: 0.1% formic acid/acetonitrile) to achieve baseline separation. Validate against a certified reference material (CRM) with ≤0.5% impurity .
  • Forced Degradation: Expose to heat (40°C), light (UV), and acidic/basic conditions to identify degradation products. Monitor peak purity via photodiode array (PDA) .
  • Cross-Laboratory Validation: Share samples with independent labs for inter-laboratory consistency testing (RSD <2% for retention time) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.